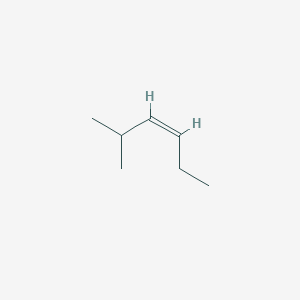

cis-2-Methyl-3-hexene

Vue d'ensemble

Description

cis-2-Methyl-3-hexene is an organic compound with the molecular formula C7H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a geometric isomer, specifically the cis isomer, meaning that the substituents on the double-bonded carbons are on the same side. This configuration gives it distinct physical and chemical properties compared to its trans counterpart .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-2-Methyl-3-hexene can be synthesized through various methods. One common approach involves the hydroboration of 3-hexyne followed by protonolysis . This method ensures the formation of the cis isomer due to the syn addition mechanism of hydroboration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methyl-3-hexyne using a suitable catalyst that favors the cis configuration. The reaction conditions typically include moderate temperatures and pressures to optimize yield and selectivity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.

Reduction: The compound can be hydrogenated to form 2-methylhexane.

Substitution: Halogenation reactions can occur, where halogens add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: meta-chloroperoxybenzoic acid in an inert solvent like dichloromethane.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogens like bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed:

Epoxides: From epoxidation reactions.

Diols: From hydroxylation reactions.

Dihalides: From halogenation reactions.

Applications De Recherche Scientifique

Chemical Research Applications

Cis-2-Methyl-3-hexene serves as a model compound in several areas of chemical research:

1. Geometric Isomerism Studies

- The compound is utilized to study geometric isomerism and its effects on chemical reactivity. Researchers investigate how the cis configuration influences reaction mechanisms compared to its trans counterpart.

2. Reaction Mechanisms

- It provides insights into the mechanisms of reactions involving alkenes, such as electrophilic additions and oxidation reactions. For example, during epoxidation, the double bond reacts with electrophiles to form epoxides through a concerted mechanism.

3. Synthesis of Complex Organic Compounds

- As an intermediate in organic synthesis, this compound is a precursor for more complex molecules. Its ability to undergo various reactions (e.g., hydrogenation, halogenation) allows chemists to create diverse products .

Biological Applications

The interactions of this compound with biological molecules have been a subject of interest:

1. Metabolic Pathways

- Studies have explored its potential role in metabolic pathways, investigating how it might interact with enzymes or other biomolecules.

2. Toxicology Studies

- The compound's reactivity can be assessed for potential toxicological effects when interacting with biological systems, providing insights into safety and environmental impact .

Medical Applications

In the medical field, this compound has potential applications:

1. Pharmaceutical Intermediates

- It is being explored as a starting material for synthesizing pharmaceutical intermediates. Its structural properties may facilitate the development of new therapeutic agents.

2. Drug Design

- The unique characteristics of this compound can influence drug design strategies by providing specific functional groups that enhance biological activity or selectivity.

Industrial Applications

This compound finds various industrial applications:

1. Specialty Chemicals Production

- It is used in the synthesis of specialty chemicals that require specific structural features for functionality.

2. Polymer Chemistry

- The compound can be incorporated into polymer formulations to modify physical properties such as flexibility and thermal stability .

Comparison with Related Compounds

Understanding how this compound compares with similar compounds enhances its application scope:

| Compound | Structural Configuration | Key Application Areas |

|---|---|---|

| This compound | Cis | Organic synthesis, biological interactions |

| trans-2-Methyl-3-hexene | Trans | Different reactivity patterns |

| cis-3-Hexene | Cis | Similar applications in organic synthesis |

Mécanisme D'action

The mechanism of action of cis-2-Methyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming a three-membered oxirane ring through a concerted mechanism . This reaction highlights the compound’s reactivity and the importance of its geometric configuration in determining reaction pathways.

Comparaison Avec Des Composés Similaires

trans-2-Methyl-3-hexene: The trans isomer of 2-methyl-3-hexene, where the substituents are on opposite sides of the double bond.

cis-2-Hexene: A similar compound with a shorter carbon chain.

cis-3-Hexene: Another geometric isomer with the double bond located at a different position in the carbon chain.

Uniqueness: cis-2-Methyl-3-hexene is unique due to its specific geometric configuration, which influences its physical properties, such as boiling point and solubility, and its chemical reactivity. The cis configuration often results in different reaction outcomes compared to the trans isomer, making it valuable for studying stereochemistry and reaction mechanisms .

Activité Biologique

Cis-2-Methyl-3-hexene (C7H14) is an alkene characterized by a carbon-carbon double bond and is notable for its geometric isomerism. The biological activity of this compound has garnered attention due to its potential interactions with various biological molecules, its role in metabolic pathways, and its applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C7H14

Molecular Weight: 98.1861 g/mol

Structure: The compound features a double bond between the second and third carbon atoms of the hexene chain, with both methyl groups on the same side of the double bond, defining its cis configuration.

This compound's biological activity primarily stems from its reactivity as an alkene. The double bond acts as a site for electrophilic attack, leading to various chemical transformations:

- Epoxidation: The compound can react with peroxy acids to form epoxides, which are highly reactive intermediates that can interact with nucleophiles in biological systems.

- Hydrogenation: In the presence of hydrogen and a catalyst, this compound can be converted into saturated hydrocarbons, such as 2-methylhexane.

- Halogenation: The addition of halogens across the double bond results in dihalides, which may exhibit different biological properties compared to the parent compound.

Biological Interactions

Research indicates that this compound may interact with various biological molecules and pathways:

-

Metabolic Pathways:

- The compound is investigated for its potential role in metabolic processes involving alkenes. Its reactivity allows it to participate in biochemical transformations that may influence metabolic fluxes in organisms.

- Pharmacological Potential:

- Toxicological Studies:

Case Study 1: Interaction with Biological Molecules

A study investigated the interaction of this compound with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and biotransformation processes. The research indicated that this compound could be metabolized by these enzymes, leading to the formation of reactive metabolites that may influence cellular functions.

Case Study 2: Synthesis of Pharmaceutical Compounds

Another study focused on using this compound as an intermediate in synthesizing anti-inflammatory agents. The unique stereochemistry of the compound allowed for selective reactions that yielded products with enhanced biological activity compared to non-specific alkene derivatives.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is essential:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Alkene | Reactive; potential drug intermediate |

| trans-2-Methyl-3-hexene | Alkene | Less reactive; different pharmacological properties |

| cis-3-Hexene | Alkene | Similar reactivity; used in aroma studies |

| cis-Isomers (General) | Alkenes | Often exhibit unique biological properties due to stereochemistry |

Propriétés

IUPAC Name |

(Z)-2-methylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANHWBWTVLDTP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015952 | |

| Record name | (3Z)-2-Methylhex-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15840-60-5 | |

| Record name | 3-Hexene, 2-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Methylhex-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.